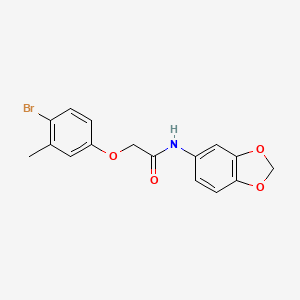
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the isoxazole class of compounds and has been studied extensively for its biological activities.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of the Akt signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It also exhibits neuroprotective activity by reducing oxidative stress and neuronal damage.
実験室実験の利点と制限
One of the significant advantages of using N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. Some of these include:
1. Studying the potential of this compound in combination with other anticancer drugs for enhanced efficacy.
2. Developing novel formulations to improve the solubility and bioavailability of this compound.
3. Studying the effects of this compound on other physiological processes, such as angiogenesis and immune response.
4. Investigating the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer therapy and neuroprotection. While there are some limitations to its use, the future directions for research on this compound are vast and promising.
合成法
The synthesis of N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-hydroxybenzaldehyde and 2,4-difluoronitrobenzene in the presence of a base and a catalyst. The resulting intermediate is then subjected to cyclization with the help of a reducing agent to form the final product.
科学的研究の応用
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. One of the significant areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-9-5-6-12(11(18)7-9)19-16(22)13-8-15(23-20-13)10-3-1-2-4-14(10)21/h1-8,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYBJQNWNSMBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
